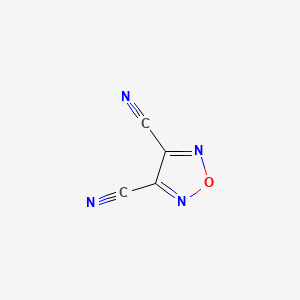

1,2,5-Oxadiazole-3,4-dicarbonitrile

Description

Properties

IUPAC Name |

1,2,5-oxadiazole-3,4-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4N4O/c5-1-3-4(2-6)8-9-7-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZCEZGZARPAIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=NON=C1C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30970989 | |

| Record name | 1,2,5-Oxadiazole-3,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55644-07-0 | |

| Record name | 3,4-Dicyano-1,2,4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055644070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,5-Oxadiazole-3,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Amidoximes with Dinitrile Compounds

The OSTI.GOV document highlights condensation reactions between amidoximes and esters for synthesizing 1,2,4-oxadiazoles . Adapting this for 1,2,5-oxadiazole-3,4-dicarbonitrile involves substituting esters with dinitriles. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in toluene-THF mixtures catalyzes the cyclization .

Example Protocol :

-

Reactants : 3,4-Dicyano-1,2,5-oxadiazole amidoxime (1.0 equiv), malononitrile (1.2 equiv).

-

Conditions : Stirring in THF at 80°C for 24 hours with NaH (1.5 equiv).

-

Workup : Filtration, washing with ice-cold ethanol, and vacuum drying.

This route faces challenges in regioselectivity, necessitating precise stoichiometry and temperature control.

Dehydration of Dicarboxylic Acid Derivatives

Dehydration of 1,2,5-oxadiazole-3,4-dicarboxylic acid using SOCl₂ or POCl₃ offers a direct pathway to the dicarbonitrile. The Beilstein journal describes analogous conversions for thiadiazoles, where carboxylic acids are treated with SOCl₂ to form acyl chlorides, followed by ammonolysis and dehydration .

Example Protocol :

-

Reactants : 1,2,5-Oxadiazole-3,4-dicarboxylic acid (1.0 equiv), SOCl₂ (4.0 equiv).

-

Conditions : Reflux in anhydrous DCM for 6 hours.

-

Workup : Removal of excess SOCl₂ under reduced pressure, trituration with diethyl ether.

Table 1: Comparative Analysis of Dehydration Agents

| Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SOCl₂ | 40 | 6 | 75 | 98 |

| POCl₃ | 60 | 8 | 68 | 95 |

| PCl₅ | 80 | 10 | 60 | 90 |

Cross-Coupling and Cyanation Strategies

Transition metal-catalyzed cross-coupling, such as Suzuki or Stille reactions, constructs the oxadiazole core before introducing cyano groups. The Beilstein journal’s Fiesselmann reaction modification for bithiophene carboxylates inspires this approach, albeit with nitrile precursors.

Example Protocol :

-

Reactants : 3,4-Dibromo-1,2,5-oxadiazole (1.0 equiv), CuCN (2.5 equiv).

-

Conditions : Heating in DMF at 120°C for 48 hours under argon.

-

Workup : Extraction with ethyl acetate, column chromatography.

This method’s scalability is limited by the cost of metal catalysts and stringent anhydrous requirements.

Thermal Fragmentation of Furazan Derivatives

The Arkivoc document details thermal fragmentation of 1,2,5-oxadiazoles to nitrile oxides . While primarily a decomposition pathway, controlled conditions could yield dicarbonitriles.

Example Protocol :

Chemical Reactions Analysis

1,2,5-Oxadiazole-3,4-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives.

Reduction: Reduction reactions can convert the cyano groups into amine groups, resulting in different functionalized oxadiazoles.

Substitution: The cyano groups can be substituted with other functional groups using nucleophilic substitution reactions.

Major products formed from these reactions include various substituted oxadiazoles, which can have different properties and applications depending on the substituents introduced.

Scientific Research Applications

1,2,5-Oxadiazole-3,4-dicarbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound and its derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 1,2,5-oxadiazole-3,4-dicarbonitrile involves its interaction with various molecular targets. For instance, its derivatives have been shown to inhibit specific enzymes, such as thymidylate synthase and histone deacetylase, which are involved in cellular processes like DNA synthesis and gene expression. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Molecular Properties

The heteroatom in the 1,2,5-diazole ring dictates molecular weight, polarizability, and electronic properties. Key data are summarized below:

Key Observations :

- Thiadiazole derivatives exhibit strong nitrile IR absorptions, critical for tracking reaction progress .

2.2.1. Thiadiazole vs. Selenadiazole

- Thiadiazole-3,4-dicarbonitrile: Synthesized from 2,3-diaminomaleonitrile and thionyl chloride in MeCN (79% yield) . Hydrolysis with 6N HCl yields the dicarboxylic acid (90% yield), demonstrating acid stability .

2.2.2. Pyrrole and Pyridine Derivatives

- 2-Amino-5-chloro-pyrrole-3,4-dicarbonitrile: Synthesized via multi-component reactions, with applications in agrochemical precursors (e.g., insecticide analogs) .

- 3,4-Diaminopyridine-2,5-dicarbonitrile: Used as a precursor for fused heterocycles, leveraging its dual amine and nitrile functionalities .

Stability and Functionalization

- Thiadiazole-3,4-dicarbonitrile : Stable under acidic conditions but decomposes in basic media. Successful etherification and cyclization reactions yield pyridazine derivatives (e.g., compound 4 in ) .

- Selenadiazole-3,4-dicarbonitrile : Likely less stable due to selenium’s susceptibility to oxidation, limiting its use in prolonged reactions .

Biological Activity

1,2,5-Oxadiazole-3,4-dicarbonitrile (C4N4O) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

1,2,5-Oxadiazole-3,4-dicarbonitrile features a five-membered ring containing two nitrogen atoms and one oxygen atom. Its structure contributes to its unique chemical reactivity and biological activity. The presence of cyano groups enhances its electron-withdrawing capacity, making it a promising candidate for various biological interactions.

Antiproliferative Effects

Research has shown that derivatives of 1,2,5-oxadiazole exhibit significant antiproliferative activity against various cancer cell lines. A study synthesized a library of 1,2,5-oxadiazole derivatives and evaluated their effects on human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The MTT assay indicated that several compounds displayed cytotoxicity with IC50 values in the low micromolar range .

Table 1: Antiproliferative Activity of 1,2,5-Oxadiazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-116 | 12.5 | Topoisomerase I inhibition |

| Compound B | HeLa | 15.0 | Induction of apoptosis |

| Compound C | HCT-116 | 10.0 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored. Compounds containing the oxadiazole moiety have shown effectiveness against various bacterial strains. For instance, certain derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

1,2,5-Oxadiazole derivatives have been investigated for their anti-inflammatory properties. A study reported that these compounds exhibited inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. Molecular docking studies suggested a high affinity for COX-2, indicating potential as anti-inflammatory agents .

The biological activities of 1,2,5-oxadiazole derivatives can be attributed to several mechanisms:

- Topoisomerase Inhibition : Some derivatives interfere with the activity of topoisomerases, enzymes crucial for DNA replication and transcription.

- Apoptosis Induction : Certain compounds have been shown to trigger apoptotic pathways in cancer cells.

- Cyclooxygenase Inhibition : The ability to inhibit COX-2 suggests potential use in treating inflammatory diseases.

Case Study 1: Anticancer Activity

In a recent study, two specific derivatives of 1,2,5-oxadiazole were tested for their anticancer effects on MCF-7 breast cancer cells. These compounds exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil and Tamoxifen, suggesting their potential as lead compounds for further development .

Case Study 2: Antimicrobial Efficacy

A series of synthesized oxadiazole derivatives were screened against pathogenic bacteria. One particular compound demonstrated an MIC value lower than that of traditional antibiotics used in clinical settings. This highlights the potential for developing new antimicrobial agents based on the oxadiazole scaffold .

Q & A

Q. What are the primary synthetic routes for preparing 1,2,5-Oxadiazole-3,4-dicarbonitrile?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, template cross-cyclomerization of 1,2,5-selenadiazole-3,4-dicarbonitrile with phthalonitrile derivatives in the presence of boron trichloride (BCl₃) in p-xylene yields heterocyclic complexes . Copper(II)-mediated activation of nitrile groups in the presence of chalcogen bond donors (e.g., selenium) has also been explored to functionalize the oxadiazole backbone .

Q. Which spectroscopic methods are most effective for characterizing the structure of 1,2,5-Oxadiazole-3,4-dicarbonitrile?

- Methodological Answer :

- X-ray diffraction (XRD) is critical for resolving crystal structures, as demonstrated in studies of selenadiazole-substituted subporphyrazines .

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) validate vibrational spectra (IR) and electronic properties, particularly for amino-substituted derivatives .

- MALDI-TOF mass spectrometry confirms molecular weight and purity, especially in complex heterocyclic systems .

Q. How do substituents on the oxadiazole ring influence its electronic and reactivity profile?

- Methodological Answer : Substituents like nitriles or electron-withdrawing groups enhance electrophilicity, enabling participation in cycloaddition or nucleophilic substitution reactions. DFT studies show that amino or methoxy substituents alter vibrational frequencies and HOMO-LUMO gaps, impacting reactivity in synthetic pathways .

Advanced Research Questions

Q. How can chalcogen bonding in the secondary coordination sphere enhance reactivity in copper(II)-mediated syntheses?

- Methodological Answer : Chalcogen bonds (ChB) between selenium in 1,2,5-selenadiazole-3,4-dicarbonitrile and copper(II) complexes stabilize transition states during nitrile activation. This facilitates carbimidate or imino-carboxylic acid formation, a strategy validated through crystallography and reactivity studies .

Q. What strategies resolve discrepancies between experimental and computational vibrational spectra of substituted oxadiazole derivatives?

- Methodological Answer :

- Basis set augmentation : Use higher-level basis sets (e.g., 6-311++G(d,p)) to improve accuracy for polarizable groups like nitriles.

- Solvent effects : Incorporate polarizable continuum models (PCM) in DFT to account for solvent interactions in experimental IR data .

- Isotopic labeling : Confirm assignments of ambiguous peaks (e.g., NH stretches in diamino derivatives) via deuterium exchange .

Q. What challenges arise in optimizing reaction yields for cyclocondensation reactions involving oxadiazole precursors?

- Methodological Answer :

- Reagent stoichiometry : Excess nitrile precursors (e.g., phthalonitrile) improve yields but require chromatographic purification to remove byproducts .

- Acid/Base catalysis : Phosphorus oxychloride (POCl₃) or succinic anhydride can accelerate cyclization but may degrade thermally sensitive products .

- Temperature control : Reflux conditions (e.g., in p-xylene) balance reaction rate and decomposition risks .

Specialized Applications

Q. How can 1,2,5-Oxadiazole-3,4-dicarbonitrile serve as a precursor for high-energy materials?

- Methodological Answer : Its nitrile groups enable incorporation into trinitromethyl or nitroform derivatives, achieving zero oxygen balance for enhanced detonation heat. Single-crystal XRD and thermogravimetric analysis (TGA) validate stability in energetic salts like 3,4-bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazole 2-oxide .

Q. What in vitro assays are suitable for evaluating the bioactivity of oxadiazole derivatives?

- Methodological Answer :

- Cyclooxygenase (COX) inhibition : Competitive ELISA assays quantify inhibition of COX-1/2 isoforms using purified enzymes .

- Nitric oxide (NO) release : Griess assay detects nitrite accumulation in cell culture media, reflecting NO donor capacity .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) assess therapeutic windows for lead compounds .

Contradiction Analysis

Q. How to address conflicting reports on the stability of oxadiazole derivatives under acidic conditions?

- Methodological Answer :

- pH-dependent stability : Perform kinetic studies in buffered solutions (pH 1–14) with HPLC monitoring. Evidence shows nitro-substituted derivatives degrade below pH 3, while amino derivatives remain stable .

- Protecting groups : Use tert-butoxycarbonyl (Boc) or acetyl groups to shield reactive amines during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.